molecular formula C6H6N4 B1625701 7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 69141-72-6

7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B1625701
CAS RN: 69141-72-6
M. Wt: 134.14 g/mol
InChI Key: OXKJOXHMEAWGNG-UHFFFAOYSA-N
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Description

“7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring .


Synthesis Analysis

The synthesis of triazolopyrimidines involves reactions of 5-R-3-amino-1,2,4-triazoles with ethoxymethylideneacetylacetone and ethyl ethoxymethylideneacetoacetate . This process is regioselective, yielding 2-R-7-methyl [1,2,4]triazolo [2,3- a ]-pyrimidines in good yields .


Molecular Structure Analysis

The molecular structure of “7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine” is characterized by a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions, which are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Chemical Reactions Analysis

The chemical reactions involving “7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine” are complex and involve multiple steps . The proposed reaction mechanism involves nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which undergoes [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .

Scientific Research Applications

Antitumor Activity

7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine derivatives have shown potential in antitumor applications. A study by Hafez and El-Gazzar (2009) demonstrated that certain compounds in this category inhibited the growth of a wide range of cancer cell lines at specific concentrations, indicating their potential utility in cancer treatment (Hafez & El-Gazzar, 2009).

Chemical Rearrangements

The compound has been involved in studies of chemical rearrangements, such as the Dimroth rearrangement. Danagulyan et al. (1992) investigated this process with 7-benzyl-5-methyl-1,2,4-triazolo[4,3-c]pyrimidine, offering insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Danagulyan et al., 1992).

Synthesis of Biologically Active Compounds

The triazolo[1,5-a]pyrimidine scaffold, closely related to 7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine, is useful in synthesizing biologically active compounds. Massari et al. (2017) developed efficient procedures for synthesizing derivatives of this scaffold, which could be applied to create compounds with potential biomedical applications (Massari et al., 2017).

Antibacterial Activity

A study by Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and evaluated its antibacterial activity against various microbial strains. This suggests potential applications of 7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine derivatives in developing new antibacterial agents (Lahmidi et al., 2019).

Analgesic Activity

Research by Ogorodnik et al. (2018) explored the synthesis of 5-methyl-3-aryl[1,2,4]triazolo[4,3-a]pyrimidin-7-oles derivatives and investigated their analgesic effects. This highlights the potential use of 7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine in pain management (Ogorodnik et al., 2018).

Synthesis of Diverse Derivatives

The synthesis of 7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine derivatives for various applications is an active area of research. For instance, Mosselhi (2002) reported on the synthesis of 7-amino-1,3-disubstituted-1,2,4-triazolo[4,3-a]pyrimidine derivatives, which could have implications for developing novel compounds in medicinal chemistry (Mosselhi, 2002).

Future Directions

The future directions for “7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine” research could involve further exploration of its potential as a CDK2 inhibitor for cancer treatment . Additionally, more research is needed to fully understand its physical and chemical properties, safety and hazards, and mechanism of action .

properties

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-6-9-8-4-10(6)3-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKJOXHMEAWGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=CN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499336
Record name 7-Methyl[1,2,4]triazolo[4,3-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine

CAS RN

69141-72-6
Record name 7-Methyl[1,2,4]triazolo[4,3-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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